molecular formula C19H15N3O3 B3868260 2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B3868260
M. Wt: 333.3 g/mol
InChI Key: CBZZFAQFTCCRJB-DEDYPNTBSA-N
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Description

2-(naphthalen-1-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring and a nitrophenyl group connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between naphthalene-1-carboxylic acid hydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-(naphthalen-1-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as fluorescent dyes or sensors.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)-N’-[(E)-(2-aminophenyl)methylidene]acetohydrazide: Similar structure but with an amino group instead of a nitro group.

    2-(naphthalen-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide: Similar structure but with a chloro group instead of a nitro group.

    2-(naphthalen-1-yl)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(naphthalen-1-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide imparts unique electronic properties to the compound, making it more reactive in certain chemical reactions compared to its analogs. This can be advantageous in specific applications, such as in the development of materials with enhanced fluorescence or in medicinal chemistry for targeting specific biological pathways.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(12-15-9-5-8-14-6-1-3-10-17(14)15)21-20-13-16-7-2-4-11-18(16)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZZFAQFTCCRJB-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
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2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
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2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
Reactant of Route 6
2-(naphthalen-1-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

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